A Technical Guide to 1-(Butylsulfonyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 1-(Butylsulfonyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(butylsulfonyl)piperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a well-established privileged structure in pharmacology, known for conferring favorable pharmacokinetic properties. The addition of a butylsulfonyl group modifies its physicochemical characteristics, offering a unique building block for novel therapeutic agents. This document details the fundamental properties of 1-(butylsulfonyl)piperazine, including its molecular weight and chemical structure. It further presents a robust, field-proven protocol for its synthesis and purification, grounded in established chemical principles. A suite of analytical methodologies for comprehensive characterization and quality control is described, ensuring researchers can validate the identity, purity, and structure of the synthesized compound. Finally, the guide explores the potential applications of this molecule, contextualized within the broader landscape of piperazine-based drug discovery.
Introduction: The Piperazine Scaffold in Medicinal Chemistry
The piperazine ring is a cornerstone of modern drug design, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds. Its prevalence stems from a combination of desirable attributes. The two nitrogen atoms—one often substituted and the other available for further modification or interaction—provide a versatile handle for synthetic chemists. From a pharmacological standpoint, the piperazine moiety often improves aqueous solubility and oral bioavailability, key pharmacokinetic parameters that determine a drug candidate's potential for success.
Piperazine derivatives have demonstrated a vast spectrum of biological activities, finding application as antipsychotic, antidepressant, and anxiolytic agents. Their utility extends to oncology, infectious diseases, and beyond. The introduction of a sulfonyl group onto the piperazine nitrogen, creating a sulfonamide linkage, further refines the molecule's properties. This functional group can act as a hydrogen bond acceptor and can modulate the basicity of the second piperazine nitrogen, thereby influencing receptor binding and pharmacokinetic profiles. This guide focuses specifically on the butyl-substituted variant, 1-(butylsulfonyl)piperazine, presenting it as a valuable intermediate for the synthesis of next-generation therapeutics.
Physicochemical Properties of 1-(Butylsulfonyl)piperazine
A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research. While 1-(butylsulfonyl)piperazine is not as widely documented as some common reagents, its core attributes can be determined from its structure and by analogy to similar compounds like 1-(methylsulfonyl)piperazine[1].
The molecular formula of 1-(butylsulfonyl)piperazine is C₈H₁₈N₂O₂S, leading to a calculated Molecular Weight of 206.31 g/mol .
Table 1: Core Physicochemical Properties of 1-(Butylsulfonyl)piperazine
| Property | Value | Data Source |
| Molecular Weight | 206.31 g/mol | Calculated |
| Chemical Formula | C₈H₁₈N₂O₂S | Calculated |
| IUPAC Name | 1-(butylsulfonyl)piperazine | Nomenclature |
| CAS Number | 100911-38-8 | Chemical Abstract Service |
| Canonical SMILES | CCCCS(=O)(=O)N1CCNCC1 | Structural Representation |
| Hydrogen Bond Donor Count | 1 | Calculated[1] |
| Hydrogen Bond Acceptor Count | 4 | Calculated[1] |
| Predicted XLogP3 | -0.3 to 0.1 | Estimated based on analogs[1] |

Synthesis and Purification Workflow
The synthesis of monosubstituted piperazines requires a strategy to prevent disubstitution on both nitrogen atoms. While methods involving protecting groups like Boc (tert-butoxycarbonyl) are common, a direct and efficient approach involves using a molar excess of piperazine relative to the sulfonyl chloride. This statistically favors the formation of the mono-substituted product.
Causality of Experimental Design
The presented protocol is based on the nucleophilic substitution reaction between the secondary amine of piperazine and the electrophilic sulfur atom of butanesulfonyl chloride.
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Stoichiometry: A significant molar excess of piperazine is used to increase the probability that a butanesulfonyl chloride molecule will react with an unsubstituted piperazine rather than the already-formed monosubstituted product.
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Base: Triethylamine (a tertiary amine) is added as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic and halting the reaction.
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Solvent: Dichloromethane (DCM) is selected as it is a relatively non-polar, aprotic solvent that effectively dissolves the reactants but does not participate in the reaction.
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Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction rate, then allowed to proceed at room temperature to ensure completion.
Synthesis Workflow Diagram```dot
Caption: A multi-technique workflow for analytical validation.
Protocol 1: Purity Determination by HPLC-UV
This method quantifies the purity of the compound by separating it from any residual starting materials or byproducts.
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System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: 210 nm.
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Sample Prep: Prepare a 1 mg/mL solution of 1-(butylsulfonyl)piperazine in 50:50 water:acetonitrile.
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Analysis: Inject 10 µL. The purity is calculated from the area percentage of the main peak.
Protocol 2: Identity Confirmation by LC-MS
This technique confirms that the synthesized molecule has the correct molecular weight.
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System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
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LC Method: Use the same HPLC conditions as described in Protocol 4.2.
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MS Parameters:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Scan Range: 50-500 m/z.
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Analysis: The resulting mass spectrum for the major peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately 207.12 m/z.
Protocol 3: Structural Elucidation by NMR
NMR spectroscopy provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.
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Sample Prep: Dissolve ~10 mg of the pure product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR: Expected signals would include a triplet for the terminal methyl of the butyl group, multiplets for the methylene groups of the butyl chain, and distinct signals for the two sets of non-equivalent methylene protons on the piperazine ring.
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¹³C NMR: Expected signals would correspond to the four unique carbons of the butyl group and the two unique carbons of the piperazine ring.
Applications in Drug Discovery
1-(Butylsulfonyl)piperazine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block or intermediate. Its value lies in its structure, which combines the favorable pharmacokinetic profile of the piperazine core with the specific steric and electronic properties of the butylsulfonyl group.
Role as a Synthetic Intermediate
Researchers can leverage the secondary amine of 1-(butylsulfonyl)piperazine for further synthetic elaboration. This nitrogen can be alkylated, acylated, or used in reductive amination reactions to couple the sulfonylpiperazine moiety to a larger, more complex molecular scaffold. [2][3]This modular approach is central to modern medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies.
Logical Pathway in Drug Design
Caption: Role of the scaffold in the drug discovery pipeline.
Potential Therapeutic Areas
Based on the activities of related sulfonylpiperazine and piperazine derivatives, compounds derived from this scaffold could be investigated in numerous areas:
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Central Nervous System (CNS): As potential antipsychotics, antidepressants, or anxiolytics.
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Oncology: As scaffolds for kinase inhibitors or other anti-proliferative agents.
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Infectious Diseases: As novel antibacterial or antiviral compounds.
Conclusion
1-(Butylsulfonyl)piperazine represents a synthetically accessible and highly versatile chemical building block for drug discovery and development. With a molecular weight of 206.31 g/mol , its defined physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. The robust synthesis and purification protocols detailed in this guide, coupled with a comprehensive suite of analytical methods for validation, provide researchers with the necessary tools to confidently produce and characterize this compound. Its potential for straightforward derivatization allows for its incorporation into a wide array of molecular designs, enabling the exploration of new chemical space in the ongoing search for novel and effective therapeutics.
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